Palmitoylethanolamide

Description

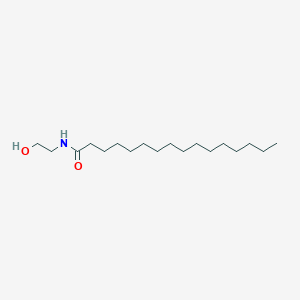

Structure

2D Structure

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042254 | |

| Record name | N-(2-Hydroxyethyl)palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

544-31-0 | |

| Record name | Palmitoylethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmidrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmidrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmidrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmitoylethanolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmidrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMIDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R8T1UDM3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98.5 °C | |

| Record name | Palmitoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Journey of Palmitoylethanolamide: A Technical Guide to its Discovery and Pharmacological Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that has garnered significant scientific interest for its pleiotropic pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. First identified in the 1950s, its mechanism of action remained elusive for decades. It was not until the groundbreaking work of Nobel laureate Rita Levi-Montalcini and her colleagues in the 1990s that the scientific community began to unravel the intricate signaling pathways modulated by this lipid mediator.[1] This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of PEA, with a focus on the key experimental findings that have shaped our understanding of this promising therapeutic agent.

Discovery and Early History

The story of PEA began in 1957 when it was first isolated from soybean lecithin, egg yolk, and peanut meal and was reported to possess anti-inflammatory properties in an animal model.[2] In the 1970s, a formulation of PEA named Impulsin was studied in clinical trials for its potential to treat respiratory infections.[1] However, a lack of a clear understanding of its mechanism of action led to a decline in research interest.

A pivotal moment in the history of PEA research came in the early 1990s when Professor Rita Levi-Montalcini's research group discovered that PEA could modulate mast cell activation.[1] This discovery provided the first mechanistic insight into PEA's anti-inflammatory effects and revitalized interest in its therapeutic potential. They proposed the "Autacoid Local Injury Antagonism" (ALIA) mechanism, suggesting that PEA is produced on-demand in response to injury or inflammation to locally down-regulate mast cell degranulation.[3]

Pharmacodynamics: Molecular Targets and Signaling Pathways

PEA exerts its effects through a multi-modal mechanism of action, interacting with several key molecular targets.

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)

The most well-established target of PEA is the nuclear receptor PPAR-α.[3][4] Activation of PPAR-α by PEA leads to the transcriptional regulation of genes involved in inflammation and pain.

Signaling Pathway of PEA via PPAR-α:

Caption: PEA activates PPAR-α, leading to the inhibition of the NF-κB pro-inflammatory pathway.

G Protein-Coupled Receptor 55 (GPR55)

PEA has been identified as a ligand for the orphan G protein-coupled receptor GPR55.[5] However, its role as a GPR55 agonist is still a subject of debate within the scientific community.[5] Activation of GPR55 can lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades, including RhoA and ERK1/2.[5][6]

Signaling Pathway of PEA via GPR55:

Caption: PEA binding to GPR55 can initiate downstream signaling cascades.

The "Entourage Effect" and Transient Receptor Potential Vanilloid 1 (TRPV1)

PEA does not directly bind to cannabinoid receptors (CB1 and CB2) with high affinity. However, it can potentiate the effects of the endogenous cannabinoid anandamide (AEA) through a mechanism known as the "entourage effect".[5] PEA inhibits the cellular uptake and enzymatic degradation of AEA by fatty acid amide hydrolase (FAAH).[7] This leads to increased local concentrations of AEA, which can then activate CB receptors and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[8] Furthermore, PEA has been shown to directly enhance the affinity of AEA for TRPV1 receptors.[9]

The Entourage Effect of PEA:

Caption: PEA enhances the effects of anandamide by inhibiting its degradation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from seminal studies on the pharmacological activity of PEA.

Table 1: In Vitro Receptor Activation by this compound

| Receptor | Assay | EC₅₀ | Reference |

| PPAR-α | In vitro transcription assay | 3.1 ± 0.4 µM | Lo Verme et al., 2005[3][10] |

| GPR55 | [³⁵S]GTPγS binding assay | 4 nM | Ryberg et al., 2007[5][11] |

Note: The agonistic activity of PEA at GPR55 is a subject of ongoing research and debate.

Table 2: Potentiation of Anandamide Activity by this compound

| Target | Effect of PEA (5 µM) | Reference |

| TRPV1 | Decreased AEA EC₅₀ from 0.44 µM to 0.22 µM | De Petrocellis et al., 2001[9] |

Key Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are typically used.

-

PEA Administration: PEA is often dissolved in a vehicle such as saline containing a small percentage of a surfactant like Tween 80 and administered intraperitoneally (i.p.) or orally (p.o.) at doses ranging from 1 to 30 mg/kg, typically 30-60 minutes before the carrageenan injection.[12]

-

Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw.[12]

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

-

Data Analysis: The percentage of inhibition of edema is calculated for the PEA-treated group compared to the vehicle-treated control group.

Mast Cell Degranulation Assay

This in vitro assay is used to evaluate the ability of compounds to inhibit the release of inflammatory mediators from mast cells.

Experimental Workflow:

Caption: Workflow for the mast cell degranulation assay.

Detailed Methodology:

-

Cell Lines: Rat basophilic leukemia (RBL-2H3) cells or primary bone marrow-derived mast cells are commonly used.

-

Stimulation: Degranulation can be induced by various stimuli, including IgE/antigen complexes, compound 48/80, or a calcium ionophore like A23187.

-

Quantification of Degranulation: The release of granular contents is typically quantified by measuring the activity of enzymes like β-hexosaminidase or tryptase in the cell supernatant using a colorimetric or fluorometric assay.[13][14] The percentage of release is calculated relative to the total cellular content of the enzyme (measured after cell lysis).

-

PEA Treatment: Cells are pre-incubated with various concentrations of PEA before the addition of the degranulating agent.

Clinical Evidence in Pain and Inflammation

Numerous clinical trials have investigated the efficacy of PEA in various chronic pain and inflammatory conditions. The tables below summarize data from meta-analyses of these trials.

Table 3: Summary of Clinical Trials of this compound for Neuropathic Pain

| Number of Studies | Total Patients (PEA/Control) | Dosage Range (mg/day) | Treatment Duration | Key Findings | Reference |

| 11 | 383 / 391 | 300 - 1200 | 14 - 120 days | Significant reduction in pain scores compared to control. | Artukoglu et al., 2017[15][16] |

| 10 | 933 (total) | 300 - 1200 | 21 - 90 days | Significant pain reduction; improved quality of life. | Scuteri et al., 2022[17][18] |

Table 4: Summary of Clinical Trials of this compound for Inflammatory Pain

| Number of Studies | Total Patients (PEA/Control) | Dosage Range (mg/day) | Treatment Duration | Key Findings | Reference |

| 11 | 774 (total) | 400 - 1200 | 2 - 12 weeks | Significant pain reduction compared to placebo. | Lang-Illievich et al., 2021[16][19] |

Conclusion

From its initial discovery as a simple lipid amide to its current status as a well-researched therapeutic agent, the journey of this compound is a testament to the importance of persistent scientific inquiry. Its multifaceted mechanism of action, targeting key pathways in inflammation and pain, has established PEA as a compound of significant interest for drug development. The robust preclinical data, coupled with a growing body of positive clinical evidence, underscores the potential of PEA as a safe and effective treatment for a range of debilitating conditions. Further research, particularly large-scale, randomized controlled trials, will be crucial to fully elucidate its therapeutic applications and optimize its clinical use.

References

- 1. This compound in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacology of this compound and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound enhances anandamide stimulation of human vanilloid VR1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. GPR55: a new member of the cannabinoid receptor clan? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. painphysicianjournal.com [painphysicianjournal.com]

- 16. This compound in the Treatment of Chronic Pain: A Systematic Review and Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. [PDF] Effects of this compound (PEA) on Nociceptive, Musculoskeletal and Neuropathic Pain: Systematic Review and Meta-Analysis of Clinical Evidence | Semantic Scholar [semanticscholar.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

The Endogenous Biosynthesis of Palmitoylethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine (NAE) family of bioactive lipids. It is produced on-demand in response to cellular stress and injury and plays a crucial role in modulating a variety of physiological processes, including inflammation, pain, and neuroprotection. This technical guide provides an in-depth overview of the core endogenous biosynthesis pathway of PEA, including alternative routes, key enzymes, and regulatory mechanisms. It also details experimental protocols for studying PEA biosynthesis and outlines the primary signaling pathways through which PEA exerts its biological effects.

I. The Canonical Biosynthesis Pathway of this compound

The primary and most well-characterized pathway for PEA biosynthesis is a two-step enzymatic process initiated from membrane phospholipids.

Step 1: Formation of N-acyl-phosphatidylethanolamine (NAPE)

The initial step involves the transfer of a palmitoyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT). The product of this reaction is N-palmitoyl-phosphatidylethanolamine (NAPE), the direct precursor to PEA.

Step 2: Hydrolysis of NAPE to this compound (PEA)

In the final step of the canonical pathway, the phosphodiester bond of NAPE is hydrolyzed by a specific phospholipase D, known as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzymatic cleavage releases PEA and phosphatidic acid (PA). NAPE-PLD is a zinc metallohydrolase and is considered a key enzyme in the regulation of PEA levels.[1][2]

Diagram of the Canonical PEA Biosynthesis Pathway

Caption: The canonical two-step enzymatic pathway for the biosynthesis of PEA.

II. Alternative Biosynthesis Pathways

While the NAPE-PLD pathway is a major contributor to PEA synthesis, evidence from NAPE-PLD knockout mice indicates the existence of alternative, NAPE-PLD-independent pathways.[1] These alternative routes ensure the continued production of PEA and other NAEs, highlighting the robustness of this signaling system.

1. Phospholipase A2 and Lysophospholipase D Pathway

This pathway involves the sequential action of two different enzymes:

-

Phospholipase A2 (PLA2): Initially, a PLA2, such as cytosolic PLA2 epsilon (cPLA2ε or PLA2G4E), acts as a Ca2+-dependent N-acyltransferase to generate NAPE.[3][4][5][6] Subsequently, a PLA2 can hydrolyze NAPE to form lyso-NAPE.

-

Lysophospholipase D (lysoPLD): The resulting lyso-NAPE is then cleaved by a lysophospholipase D to produce PEA.

2. ABHD4-Mediated Pathway

The enzyme alpha/beta-hydrolase domain-containing protein 4 (ABHD4) has been identified as a key player in an alternative pathway. ABHD4 functions as a lysophospholipase/phospholipase B that can deacylate NAPE to produce glycerophospho-N-acylethanolamine (GP-NAE).[7][8][9] GP-NAE can then be further metabolized to generate PEA, although the specific enzyme responsible for this final step is not fully elucidated.

Diagram of Alternative PEA Biosynthesis Pathways

Caption: Two alternative pathways for the biosynthesis of PEA.

III. Quantitative Data

Table 1: Tissue Distribution of this compound (PEA)

| Tissue | Species | Concentration (ng/g or ng/mg tissue) | Reference |

| Amniotic Membrane | Human | 350.33 ± 239.26 ng/g | [10] |

| Placenta | Human | 219.08 ± 79.42 ng/g | [10] |

| Brain | Rat | ~98 ng/mg | [11] |

| Brain (Wild-Type Mice) | Mouse | 4.77 ± 0.66 ng/mg | [12] |

| Brain (Tg2576 Mice) | Mouse | 1.28 ± 0.39 ng/mg | [12] |

Note: Concentrations can vary significantly based on the analytical method, species, and physiological state.

IV. Experimental Protocols

NAPE-PLD Activity Assay (Fluorescence-Based)

This protocol is adapted from a fluorescence-based assay for NAPE-PLD activity.

Materials:

-

HEK293T cells

-

Plasmid DNA encoding human NAPE-PLD

-

Transfection reagent (e.g., Polyethylenimine)

-

Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Fluorogenic NAPE-PLD substrate (e.g., PED6)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate media.

-

Transfect cells with the NAPE-PLD expression plasmid or a mock plasmid (for control) using a suitable transfection reagent.

-

Incubate for 48-72 hours to allow for protein expression.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in a suitable buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the membrane fraction with NAPE-PLD.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzyme Activity Assay:

-

In a 96-well plate, add assay buffer, the cell lysate (containing a standardized amount of protein), and the test compound or vehicle.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., PED6).

-

Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 477 nm, Em: 525 nm for PED6).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.

-

Compare the activity in the NAPE-PLD expressing lysate to the mock-transfected lysate to determine specific NAPE-PLD activity.

-

Inhibitor or activator effects can be quantified by comparing the reaction rates in the presence and absence of the test compound.

-

Quantification of PEA in Tissues by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of PEA from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological tissue sample

-

Homogenizer

-

Organic solvents (e.g., methanol, chloroform, acetonitrile)

-

Internal standard (e.g., PEA-d4)

-

Solid-phase extraction (SPE) columns

-

LC-MS/MS system

Procedure:

-

Sample Preparation and Homogenization:

-

Weigh a frozen tissue sample.

-

Add a known amount of internal standard (e.g., PEA-d4) to the tissue.

-

Homogenize the tissue in an appropriate organic solvent mixture (e.g., chloroform:methanol).

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase. A common method is the Bligh and Dyer extraction.

-

Collect the organic phase containing the lipids.

-

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent and apply it to an SPE column to remove interfering substances.

-

Elute the NAE fraction from the SPE column using an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate PEA from other lipids using a suitable liquid chromatography column and gradient.

-

Detect and quantify PEA and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transition for PEA is typically m/z 300.3 -> 62.1.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of PEA standard.

-

Calculate the concentration of PEA in the tissue sample by comparing the peak area ratio of PEA to the internal standard against the calibration curve. The final concentration is typically expressed as ng/g or pmol/g of tissue.

-

V. Signaling Pathways of this compound

PEA exerts its biological effects by interacting with several molecular targets, primarily the nuclear receptor PPAR-α and the orphan G protein-coupled receptor GPR55.

1. PPAR-α Signaling Pathway

PEA is a direct agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α).[13][14][15]

-

Activation: Upon binding PEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR).

-

Transcriptional Regulation: This heterodimer translocates to the nucleus and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Biological Effects: This leads to the regulation of gene expression involved in lipid metabolism and inflammation. For example, activation of PPAR-α can suppress the expression of pro-inflammatory cytokines.[13]

Diagram of the PPAR-α Signaling Pathway

Caption: PEA-mediated activation of the PPAR-α signaling pathway.

2. GPR55 Signaling Pathway

PEA also acts as a ligand for the G protein-coupled receptor 55 (GPR55).[16][17][18]

-

Activation: PEA binding to GPR55 activates downstream signaling cascades.

-

Signal Transduction: GPR55 is coupled to Gαq and Gα12/13 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Downstream Effects: The increase in intracellular calcium and other signaling molecules activates various downstream effectors, influencing processes such as neurotransmitter release and neuronal excitability.[16][17]

Diagram of the GPR55 Signaling Pathway

Caption: PEA-mediated activation of the GPR55 signaling pathway.

VI. Experimental Workflow for Investigating PEA's Effects on Signaling

This workflow outlines a logical sequence of experiments to investigate the impact of PEA on a specific signaling pathway in a cellular model.

Diagram of Experimental Workflow

Caption: A logical workflow for studying the effects of PEA on a cellular signaling pathway.

Conclusion

The endogenous biosynthesis of this compound is a complex and tightly regulated process involving multiple enzymatic pathways. The canonical NAPE-PLD-dependent route is a primary contributor, with alternative pathways providing metabolic plasticity. Understanding these biosynthetic routes, coupled with robust experimental methodologies for their investigation, is crucial for elucidating the physiological and pathological roles of PEA. Furthermore, a detailed knowledge of its downstream signaling through receptors like PPAR-α and GPR55 provides a foundation for the development of novel therapeutic strategies targeting the PEA system for the management of inflammatory and pain-related disorders. This guide serves as a foundational resource for professionals in the field to navigate the technical intricacies of PEA biosynthesis and its associated signaling networks.

References

- 1. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Updating Phospholipase A2 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLA2G4E phospholipase A2 group IVE [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Pla2g4e phospholipase A2, group IVE [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. ABHD4 regulates multiple classes of N-acyl phospholipids in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABHD4 abhydrolase domain containing 4, N-acyl phospholipase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. ABHD4 regulates adipocyte differentiation in vitro but does not affect adipose tissue lipid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution of an analgesic this compound and other N-acylethanolamines in human placental membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacology of this compound and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic this compound administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of PPAR Alpha in the Modulation of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract [frontiersin.org]

- 16. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Palmitoylethanolamide in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has garnered significant scientific interest for its multifaceted role within the endocannabinoid system (ECS) and its therapeutic potential in a range of inflammatory and pain-related conditions. Though structurally related to the endocannabinoid anandamide (AEA), PEA exhibits a unique pharmacological profile, primarily characterized by indirect modulation of cannabinoid receptors and direct interaction with other key molecular targets. This technical guide provides an in-depth exploration of PEA's mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction: PEA as an Endocannabinoid-like Mediator

This compound is a naturally occurring N-acylethanolamine (NAE) synthesized on-demand from membrane phospholipids.[1] Unlike classical endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), PEA demonstrates little to no direct binding affinity for the canonical cannabinoid receptors, CB1 and CB2.[2][3] Instead, its biological activities are mediated through a combination of direct receptor activation and indirect "entourage" effects that amplify the signaling of other endocannabinoids.[3][4] This unique mode of action positions PEA as a promising therapeutic agent with a favorable safety profile, as it avoids the psychotropic effects associated with direct CB1 receptor agonism.[1]

Mechanisms of Action

PEA's influence on the endocannabinoid system and related signaling pathways is complex and multifactorial. The primary mechanisms can be categorized as follows:

-

Direct Receptor Activation: PEA directly activates several non-cannabinoid receptors, including Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), the orphan G protein-coupled receptor GPR55, and the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel.[5][6][7]

-

The "Entourage Effect": PEA enhances the biological activity of endocannabinoids, particularly anandamide, by inhibiting their enzymatic degradation.[1][8] This leads to increased levels of anandamide available to activate CB1 and CB2 receptors.

Direct Receptor Interactions

PEA is a potent agonist of PPAR-α, a nuclear receptor that plays a crucial role in regulating gene expression related to inflammation and lipid metabolism.[5][9] Activation of PPAR-α by PEA leads to the transcriptional repression of pro-inflammatory genes, thereby exerting significant anti-inflammatory effects.[5]

GPR55 is an orphan receptor that has been implicated in various physiological processes, including pain signaling and inflammation. PEA has been shown to act as an agonist at GPR55, although the functional consequences of this interaction are still being fully elucidated.[6]

PEA can directly activate and also modulate the activity of TRPV1 channels, which are key players in nociception and the sensation of heat and pain.[10] The interaction of PEA with TRPV1 is complex, involving both direct activation and potentiation of the effects of other TRPV1 agonists.[11][12]

The "Entourage Effect" and Enzyme Inhibition

A pivotal aspect of PEA's function within the ECS is its ability to potentiate the effects of anandamide.[11] This is primarily achieved through the inhibition of the enzymes responsible for anandamide's degradation:

-

Fatty Acid Amide Hydrolase (FAAH): PEA has been shown to down-regulate the expression and activity of FAAH, the primary enzyme responsible for hydrolyzing anandamide.[13] This leads to elevated anandamide levels and, consequently, enhanced activation of cannabinoid receptors.

-

N-acylethanolamine-hydrolyzing acid amidase (NAAA): PEA is a preferential substrate for NAAA.[14] While direct inhibition constants are not widely reported, competition for this enzyme could contribute to increased levels of other N-acylethanolamines.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with its key molecular targets.

| Target | Parameter | Value | Species | Reference(s) |

| PPAR-α | EC50 | 3.1 ± 0.4 µM | Mouse | [5][15] |

| GPR55 | EC50 | 4 nM | Human | [6] |

| TRPV1 | IC50 (for potentiation of 2-AG induced desensitization) | 0.45 ± 0.02 µM (with PEA 2 µM) | Human | |

| FAAH | IC50 (for inhibition of anandamide hydrolysis) | ~5.1 µM | Rat | |

| NAAA | Km (as a substrate) | 19.8 µM | Rat |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in the endocannabinoid system.

In Vitro Assays

This assay measures the ability of PEA to activate PPAR-α by quantifying the expression of a luciferase reporter gene under the control of a PPAR-α responsive promoter.

Materials:

-

HEK293T cells

-

PPAR-α expression vector

-

PPRE-luciferase reporter vector

-

Control vector (e.g., β-galactosidase)

-

Lipofectamine 2000 (or similar transfection reagent)

-

DMEM with 10% FBS

-

Opti-MEM

-

PEA stock solution (in DMSO)

-

Luciferase Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10⁴ cells/well in DMEM with 10% FBS and incubate overnight at 37°C, 5% CO₂.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent mix in Opti-MEM containing the PPAR-α expression vector, PPRE-luciferase reporter vector, and a control vector.

-

Incubate the mix at room temperature for 20 minutes.

-

Add the transfection mix to the cells and incubate for 4-6 hours at 37°C, 5% CO₂.

-

Replace the transfection medium with fresh DMEM with 10% FBS.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with serum-free DMEM.

-

Add varying concentrations of PEA (or vehicle control) to the wells.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the Luciferase Assay System.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to the activity of the control vector (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the PEA concentration to determine the EC50 value.

This assay measures the activation of GPR55 by PEA by detecting changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing GPR55

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

PEA stock solution (in DMSO)

-

96-well black, clear-bottom plates

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Protocol:

-

Cell Seeding: Seed GPR55-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 1 hour at 37°C, 5% CO₂.

-

-

Treatment and Measurement:

-

Place the plate in the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of PEA (or vehicle control) to the wells.

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence change against the PEA concentration to determine the EC50 value.

This technique allows for the direct measurement of ion currents through TRPV1 channels in response to PEA.

Materials:

-

HEK293 cells transiently or stably expressing TRPV1

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2)

-

PEA stock solution (in external solution)

-

Capsaicin (as a positive control)

Protocol:

-

Cell Preparation: Plate TRPV1-expressing cells on coverslips for recording.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Mount the coverslip in the recording chamber and perfuse with external solution.

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply varying concentrations of PEA to the cell via the perfusion system.

-

Record the resulting changes in membrane current.

-

Apply capsaicin as a positive control to confirm TRPV1 expression and function.

-

-

Data Analysis: Analyze the current-voltage relationship and the dose-dependent effect of PEA on TRPV1 currents.

In Vivo Models

This is a widely used model of acute inflammation to assess the anti-inflammatory effects of compounds like PEA.

Materials:

-

Male Wistar rats (180-220 g)

-

1% (w/v) λ-carrageenan solution in sterile saline

-

PEA suspension (e.g., in 1% carboxymethylcellulose)

-

Pletysmometer

-

Syringes and needles

Protocol:

-

Acclimatization: Acclimate the rats to the experimental conditions for at least one week.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Treatment: Administer PEA (e.g., 10 mg/kg, intraperitoneally) or the vehicle control to the rats 30 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume compared to the baseline measurement. Compare the paw edema in the PEA-treated group to the control group to determine the anti-inflammatory effect.

This model is used to induce chronic neuropathic pain and to evaluate the analgesic effects of PEA.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 silk suture

-

PEA solution

-

Von Frey filaments (for assessing mechanical allodynia)

-

Plantar test apparatus (for assessing thermal hyperalgesia)

Protocol:

-

Surgery:

-

Anesthetize the rat.

-

Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Loosely ligate the sciatic nerve with four sutures spaced about 1 mm apart.

-

Close the incision in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Post-operative Care: Allow the animals to recover for 7-14 days for the development of neuropathic pain.

-

Treatment: Administer PEA (e.g., 30 mg/kg, intraperitoneally) or vehicle control daily.

-

Behavioral Testing:

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source using the plantar test apparatus.

-

-

Data Analysis: Compare the paw withdrawal thresholds and latencies in the PEA-treated group to the control group to assess the analgesic effect.

Conclusion

This compound represents a fascinating and promising molecule within the broader landscape of the endocannabinoid system. Its unique profile as an indirect modulator and a direct agonist of several non-cannabinoid receptors provides a multi-pronged approach to regulating inflammation and pain. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the therapeutic potential of PEA. Future research should continue to focus on delineating the precise molecular interactions of PEA with its targets and on translating the wealth of preclinical findings into robust clinical applications.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Effects of homologues and analogues of this compound upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous this compound in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. This compound inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. korambiotech.com [korambiotech.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. The association of N-palmitoylethanolamine with the FAAH inhibitor URB597 impairs melanoma growth through a supra-additive action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

Palmitoylethanolamide Signaling in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and neurodegenerative disorders. Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the core signaling pathways modulated by PEA in the context of neuroinflammation. We will explore its primary mechanisms of action, including the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), its indirect influence on the endocannabinoid system, and its modulatory effects on key immune cells of the central nervous system, namely microglia and mast cells. This guide summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (PEA) is an endogenous lipid mediator that belongs to the N-acylethanolamine family.[1] It is produced on-demand by various cell types, including neurons and glial cells, in response to injury and inflammation.[2][3] PEA plays a crucial role in maintaining cellular homeostasis and has demonstrated significant therapeutic potential in a variety of preclinical models of neuroinflammation and neurodegenerative diseases.[1][4] Its multifaceted mechanism of action, targeting multiple key pathways involved in the inflammatory cascade, makes it an attractive candidate for the development of novel neuroprotective therapies. This guide will dissect the intricate signaling pathways through which PEA exerts its anti-neuroinflammatory effects.

Core Signaling Pathways of this compound

PEA's anti-neuroinflammatory effects are mediated through a combination of direct and indirect mechanisms, primarily involving the activation of PPAR-α and the modulation of the endocannabinoid system.

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Activation: The Primary Hub

The principal mechanism of action for PEA is the direct activation of the nuclear receptor PPAR-α.[1][5] This interaction is central to its anti-inflammatory and neuroprotective functions.

-

Transcriptional Regulation: Upon binding to PPAR-α, PEA initiates a cascade of events leading to the transcriptional regulation of genes involved in inflammation. The activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

-

Inhibition of Pro-inflammatory Mediators: Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] It also suppresses the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7]

-

Neuroprotection: The PPAR-α-mediated signaling of PEA contributes to its neuroprotective effects by preserving neuronal morphology and function in the face of inflammatory insults.[6]

The "Entourage Effect": Indirect Modulation of the Endocannabinoid System

PEA does not bind directly to the classical cannabinoid receptors CB1 and CB2 with high affinity.[8] Instead, it exerts an "entourage effect" by enhancing the activity of endogenous cannabinoids, such as anandamide (AEA).[9][10]

-

Inhibition of FAAH: PEA can inhibit the expression of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of AEA.[9] This leads to increased levels of AEA, thereby potentiating its effects at CB1 and CB2 receptors.

-

Modulation of TRPV1 Receptors: PEA can also modulate the activity of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain and inflammation.[1] This can occur both directly and indirectly through the potentiation of AEA's action at these receptors.

-

Upregulation of CB2 Receptors: PEA, through a PPAR-α-dependent mechanism, has been shown to increase the expression of CB2 receptors, further enhancing the anti-inflammatory signaling of the endocannabinoid system.[5][11]

Modulation of Glial and Mast Cell Activity

PEA exerts a profound influence on the key cellular mediators of neuroinflammation: microglia and mast cells.

-

Microglia Polarization: PEA promotes the phenotypic switch of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[12][13] This shift is characterized by a decrease in the production of pro-inflammatory cytokines and an increase in the release of anti-inflammatory mediators. This effect is, at least in part, mediated by PPAR-α.[1]

-

Mast Cell Stabilization: PEA effectively inhibits the degranulation of mast cells, thereby preventing the release of histamine, serotonin, and other pro-inflammatory mediators that contribute to neuroinflammation and neuronal sensitization.[4][14]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of PEA on markers of neuroinflammation.

Table 1: Effect of PEA on Pro-inflammatory Cytokine Levels in In Vitro Models

| Cell Type | Stimulus | PEA Concentration | Cytokine | % Reduction (vs. Stimulus) | Reference |

| N9 Microglia | LPS (3 µg/mL) | 100 µM | TNF-α | Significant reduction | [3] |

| N9 Microglia | LPS (3 µg/mL) | 100 µM | pro-IL-1β | Significant reduction | [3] |

| Primary Astrocytes | Aβ (1 µg/ml) | 10⁻⁷ M | IL-1β | Significant reduction | [7] |

| Primary Astrocytes | Aβ (1 µg/ml) | 10⁻⁷ M | TNF-α | Significant reduction | [7] |

Table 2: Effect of PEA on Inflammatory Markers in Animal Models of Neuroinflammation

| Animal Model | PEA Dosage | Inflammatory Marker | Tissue | % Reduction (vs. Control) | Reference |

| High-Fat Diet Mice | 30 mg/kg/day (p.o.) | TNF-α (serum) | Serum | Significant reduction | [15][16] |

| High-Fat Diet Mice | 30 mg/kg/day (p.o.) | IL-1β (serum) | Serum | Significant reduction | [15][16] |

| High-Fat Diet Mice | 30 mg/kg/day (p.o.) | MCP-1 (serum) | Serum | Significant reduction | [15][16] |

| High-Fat Diet Mice | 30 mg/kg/day (p.o.) | LPS (serum) | Serum | Significant reduction | [15][16] |

| High-Fat Diet Mice | 30 mg/kg/day (p.o.) | NF-κB (hypothalamus) | Hypothalamus | Significant reduction | [15] |

| High-Fat Diet Mice | 30 mg/kg/day (p.o.) | IL-1β (hypothalamus) | Hypothalamus | Significant reduction | [15] |

| Tg2576 AD Mice | ~30 mg/kg/day (s.c. pellet) | iNOS (cortex) | Cortex | Significant reduction | [17][18] |

| Tg2576 AD Mice | ~30 mg/kg/day (s.c. pellet) | iNOS (hippocampus) | Hippocampus | Significant reduction | [17][18] |

| 3xTg-AD Mice | 100 mg/kg/day (oral) | IL-1β (hippocampus) | Hippocampus | Significant reduction | |

| 3xTg-AD Mice | 100 mg/kg/day (oral) | TNF-α (hippocampus) | Hippocampus | Significant reduction | |

| Rat Model of AD | Not specified | iNOS (hippocampus) | Hippocampus | Significant reduction | [19] |

| Rat Model of AD | Not specified | COX-2 (hippocampus) | Hippocampus | Significant reduction | [19] |

| Rat Model of AD | Not specified | IL-1β (hippocampus) | Hippocampus | Significant reduction | [19] |

| Rat Model of AD | Not specified | TNF-α (hippocampus) | Hippocampus | Significant reduction | [19] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of PEA on neuroinflammation.

In Vitro Model of LPS-Induced Neuroinflammation

This protocol describes the induction of a pro-inflammatory state in microglial cell lines (e.g., N9) using lipopolysaccharide (LPS) to study the anti-inflammatory effects of PEA.[3][12]

-

Cell Culture: N9 microglial cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

PEA Pre-treatment: Cells are pre-incubated with PEA (e.g., 100 µM) for a specified duration (e.g., 1 hour) before LPS stimulation.

-

LPS Stimulation: Neuroinflammation is induced by treating the cells with LPS (e.g., 1-10 µg/mL) for a designated time (e.g., 6-24 hours).

-

Analysis of Inflammatory Markers:

-

Quantitative PCR (qPCR): RNA is extracted from the cells to quantify the mRNA expression levels of pro-inflammatory (e.g., iNOS, TNF-α, IL-1β) and anti-inflammatory (e.g., Arginase-1, IL-10) markers.

-

Western Blot: Protein lysates are prepared to analyze the protein expression of inflammatory mediators.

-

ELISA: The concentration of secreted cytokines in the cell culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Microscopy: Morphological changes in microglia (e.g., from ramified to amoeboid) are observed and quantified using microscopy and image analysis software.

Animal Models of Neuroinflammation

Animal models are crucial for studying the in vivo efficacy of PEA.

-

High-Fat Diet (HFD)-Induced Neuroinflammation: Mice are fed a high-fat diet for an extended period (e.g., 12 weeks) to induce a state of chronic low-grade neuroinflammation.[15][16] PEA is then administered orally (e.g., 30 mg/kg/day) for several weeks.[15][16] Behavioral tests, and analysis of inflammatory markers in serum and brain tissue are performed.

-

Alzheimer's Disease (AD) Transgenic Mouse Models (e.g., Tg2576, 3xTg-AD): These models genetically mimic aspects of AD pathology, including neuroinflammation.[17][18] PEA is administered chronically (e.g., via subcutaneous pellets or in the diet) to assess its impact on cognitive function, amyloid-beta plaque load, and neuroinflammatory markers.

Assessment of Microglia Activation and Morphology

The activation state of microglia is a key indicator of neuroinflammation.

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): Brain tissue sections are stained with antibodies against microglial markers such as Iba1.[20] The number and morphology of Iba1-positive cells are then analyzed.

-

Morphological Analysis:

-

Sholl Analysis: This method quantifies the complexity of microglial branching by counting the number of intersections of processes with concentric circles drawn around the soma.[20]

-

Skeletal Analysis: This technique uses software to create a digital skeleton of the microglia to measure parameters like process length and number of branches.[20]

-

Qualitative Assessment: Microglia are often categorized based on their morphology as ramified (resting), hypertrophic/bushy (activated), or amoeboid (phagocytic).[21]

-

Measurement of Mast Cell Degranulation

The release of granular contents from mast cells is a hallmark of their activation.

-

β-Hexosaminidase Release Assay: This is a common method to quantify mast cell degranulation.[22][23][24]

-

Mast cells (e.g., RBL-2H3 cell line) are sensitized with IgE.

-

The cells are then stimulated with an antigen (e.g., DNP-BSA) in the presence or absence of PEA.

-

The supernatant is collected, and the activity of the released β-hexosaminidase is measured using a colorimetric or fluorometric substrate.[23][24]

-

The percentage of degranulation is calculated by comparing the amount of enzyme released to the total amount present in the cells.

-

-

Histamine Release Assay: The amount of histamine released into the supernatant can be quantified using ELISA or other sensitive immunoassays.[22]

Conclusion

This compound represents a highly promising endogenous lipid mediator for the management of neuroinflammation. Its ability to engage multiple key signaling pathways, including the direct activation of PPAR-α and the indirect modulation of the endocannabinoid system, positions it as a unique multi-target therapeutic agent. Furthermore, its capacity to regulate the activity of crucial immune cells like microglia and mast cells underscores its potential to restore homeostasis within the central nervous system. The quantitative data from preclinical studies consistently demonstrate its efficacy in reducing inflammatory markers. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PEA-based therapies for a range of debilitating neurological disorders characterized by a neuroinflammatory component. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of PEA in human neuroinflammatory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Nutritional Approach to Keep Neuroinflammation within Physiological Boundaries—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. resynate.com [resynate.com]

- 9. metagenicsinstitute.com [metagenicsinstitute.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces microglia changes associated with increased migration and phagocytic activity: involvement of the CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound dampens neuroinflammation and anxiety-like behavior in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound dampens neuroinflammation and anxiety-like behavior in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Chronic this compound administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]

- 18. Chronic this compound administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 21. researchgate.net [researchgate.net]

- 22. Measuring degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

The Indirect Activation of Cannabinoid Receptors by Palmitoylethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has garnered significant attention for its analgesic, anti-inflammatory, and neuroprotective properties.[1][2][3] Unlike direct cannabinoid receptor agonists, PEA exerts its effects on the endocannabinoid system (ECS) primarily through indirect mechanisms.[1][2] This technical guide provides an in-depth exploration of the core mechanisms underlying PEA's indirect activation of cannabinoid receptors, focusing on the "entourage effect," peroxisome proliferator-activated receptor alpha (PPAR-α) activation, and its interactions with G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid 1 (TRPV1) channels. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PEA's pharmacology.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system is a crucial biological system that regulates a wide array of physiological functions.[4] It comprises endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), their corresponding cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation.[4] PEA, an endocannabinoid-like lipid mediator, modulates the ECS, contributing to its therapeutic effects without the psychotropic side effects associated with direct CB1 receptor activation.[1][2][4]

The "Entourage Effect": Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the primary mechanisms by which PEA indirectly activates cannabinoid receptors is through the "entourage effect".[1][2][4] This phenomenon involves PEA inhibiting the enzymatic degradation of the endocannabinoid anandamide (AEA).[1][4]

Mechanism of Action

PEA acts as a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the breakdown of AEA.[4][5][6] By competing with AEA for FAAH, PEA reduces the rate of AEA degradation, leading to an increase in local concentrations of AEA.[4][6] This elevation of AEA levels subsequently enhances the activation of cannabinoid receptors, particularly CB1 and CB2, as well as TRPV1 channels.[1][4][7] Some studies suggest that PEA may also down-regulate the expression of FAAH.[8]

Quantitative Data on FAAH Inhibition and Anandamide Levels

| Parameter | Observation | Cell/Tissue Type | Reference |

| FAAH Expression and Activity | 5 µM PEA caused a ~30-40% down-regulation. | MCF-7 human breast cancer cells | [8] |

| AEA Inhibitory Effect (IC50) | 5 µM PEA decreased the IC50 values for AEA by 3-6-fold. | Human breast cancer cells | [8] |

| 2-AG Levels | 10-20 µM PEA elevated 2-AG levels ~3-fold. | Human keratinocytes | [9] |

| 2-AG Levels (in vivo) | 30 mg/kg oral ultramicronized PEA elevated plasma 2-AG levels ~20-fold. | Beagle dogs | [9] |

| 2-AG Levels (in vivo) | 300 mg oral micronized PEA elevated plasma 2-AG levels ~2-fold. | Healthy human volunteers | [9] |

Signaling Pathway Diagram

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation

PEA is a direct agonist of PPAR-α, a nuclear receptor that plays a significant role in regulating inflammation and lipid metabolism.[1][3][10]

Mechanism of Action

Upon activation by PEA, PPAR-α translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammation and pain signaling.[10] Importantly, PPAR-α activation by PEA has been shown to increase the expression of CB2 receptors, providing another layer of indirect cannabinoid system modulation.[11] Furthermore, PPAR-α activation is implicated in the activation of TRPV1 channels by PEA.[12][13]

Quantitative Data on PPAR-α Activation

| Parameter | Observation | Model System | Reference |

| CB2 mRNA and Protein Expression | PEA increased CB2 expression through PPAR-α activation. | Cultured rat microglia and human macrophages | [11] |

| Analgesic Effects | Analgesic effects of PEA were absent in PPARα knockout mice. | In vivo mouse models of pain | [14] |

| TRPV1 Activation | PEA-induced TRPV1 activation was inhibited by the PPARα antagonist GW-6471. | F11 cells | [12] |

Signaling Pathway Diagram

G protein-coupled receptor 55 (GPR55)

GPR55 is an orphan receptor that has been proposed as a novel cannabinoid receptor.[3][15] PEA has been shown to act as a ligand for GPR55.[1][16][17]

Mechanism of Action

Activation of GPR55 by PEA can lead to an increase in intracellular calcium levels.[15][18] The signaling cascade involves G proteins such as Gq, G12, and G13, as well as RhoA and phospholipase C.[15][19] This pathway is distinct from the signaling of classical CB1 and CB2 receptors.[15] GPR55 activation in specific brain regions, like the ventral hippocampus, can modulate neuronal activity and behavior.[16][20]

Quantitative Data on GPR55 Activation

| Parameter | Observation | Model System | Reference | | --- | --- | --- | | Intracellular Calcium | Cannabinoids (THC, methanandamide, JWH015) increased intracellular calcium. | HEK293 cells expressing GPR55 |[15] | | M-type Potassium Current | 5 µM THC suppressed M current by 11 ± 3% in cells lacking GPR55, and by a greater extent in GPR55-expressing cells. | tsA 201 cells |[15] | | Dopaminergic Neuron Activity | Intra-vHipp PEA increased firing and bursting activity. | Rats (in vivo electrophysiology) |[16][20] |

Signaling Pathway Diagram

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

TRPV1 is a non-selective cation channel known for its role in pain sensation.[21][22] PEA can indirectly activate and also desensitize TRPV1 channels.[1]

Mechanism of Action

PEA's interaction with TRPV1 is multifaceted. It can potentiate the effects of anandamide and 2-AG at TRPV1 channels, contributing to the "entourage effect".[4][5] Additionally, PEA can directly activate TRPV1, an effect that appears to be at least partially mediated by PPAR-α.[12][13] This activation can lead to an increase in intracellular calcium.[12] Interestingly, PEA also promotes the desensitization of TRPV1 channels, which may contribute to its analgesic properties.[1][12]

Quantitative Data on TRPV1 Interaction

| Parameter | Observation | Model System | Reference |

| Anandamide-induced Vasorelaxation (pEC50) | 10 µM PEA potentiated anandamide relaxation in endothelium-intact arteries. | Rat isolated mesenteric arteries | [5] |

| Intracellular Calcium ([Ca²⁺]i) | 1-30 µM PEA dose-dependently increased [Ca²⁺]i. | F11 cells | [12] |

| 2-AG-induced TRPV1 Desensitization (IC50) | 2 µM PEA increased 2-AG-induced desensitization to capsaicin, lowering the IC50 from 0.75 ± 0.04 to 0.45 ± 0.02 µM. | HEK-293 cells over-expressing human TRPV1 | [9][23] |

Signaling Pathway Diagram

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used to screen for FAAH inhibitors.[24][25]

-

Principle: FAAH hydrolyzes a non-fluorescent substrate, AMC-arachidonoyl amide, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC).[24][25][26] The increase in fluorescence is proportional to FAAH activity.

-

Materials: FAAH enzyme, FAAH assay buffer, AMC-arachidonoyl amide substrate, test compound (PEA), known FAAH inhibitor (e.g., JZL 195), 96-well plate, fluorescence plate reader.[24]

-

Procedure:

-

Prepare a 1X FAAH assay buffer.[24]

-

In a 96-well plate, add the assay buffer, diluted FAAH enzyme, and either the test compound (PEA) or a solvent control.[24] Include wells for 100% initial activity (enzyme + solvent) and background (buffer + solvent).[24]

-

Incubate the plate for a short period (e.g., 5 minutes) at 37°C.[24]

-

Initiate the reaction by adding the FAAH substrate to all wells.[24]

-

Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.[24]

-

Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[24][25]

-

Calculate the percentage of inhibition by comparing the fluorescence of the test compound wells to the 100% activity and background wells.

-

Measurement of Anandamide Levels

Liquid chromatography-mass spectrometry (LC-MS) is a common method for quantifying endocannabinoid levels in biological samples.[27][28][29]

-

Principle: This technique separates compounds based on their physicochemical properties and then identifies and quantifies them based on their mass-to-charge ratio.

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, tissue homogenate) and immediately process them on ice to prevent enzymatic degradation of anandamide.[30]

-

Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing anandamide.[28][29]

-

Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS analysis.[29]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system coupled to a mass spectrometer.[29]

-

Separate anandamide from other lipids using a C18 column with a gradient elution.[29]

-

Detect and quantify anandamide using tandem mass spectrometry (MS/MS) in positive electrospray ionization mode, monitoring for specific parent and daughter ion transitions.[29]

-

PPAR-α Agonist Assay (Transactivation Assay)

This cell-based assay measures the ability of a compound to activate PPAR-α.[31][32][33]

-

Principle: Cells are co-transfected with an expression plasmid for a PPAR-α-Gal4 fusion protein and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).[32] Activation of PPAR-α by an agonist leads to the expression of luciferase, which can be quantified.

-

Materials: HEK293T cells, PPAR-α-Gal4 expression plasmid, pGL4.35 reporter plasmid, transfection reagent, cell culture medium, test compound (PEA), reference agonist (e.g., GW7647), luciferase detection reagent, 96-well plate, luminometer.[31][32]

-

Procedure:

-

Co-transfect HEK293T cells with the PPAR-α-Gal4 and reporter plasmids.[32]

-

Plate the transfected cells in a 96-well plate and allow them to recover.[32]

-

Treat the cells with various concentrations of the test compound (PEA) or a reference agonist.[31]

-

Incubate for 22-24 hours.[31]

-

Lyse the cells and add the luciferase detection reagent.[31]

-

Measure the luminescence using a plate-reading luminometer.[31]

-

Determine the dose-response relationship and calculate the EC50 value for the test compound.

-

TRPV1 Channel Activation Assay (Calcium Imaging)

This assay measures the influx of calcium through TRPV1 channels upon activation.[21][22][34]

-

Principle: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[21][22] Activation of TRPV1 channels leads to an influx of calcium, causing an increase in fluorescence intensity, which is measured in real-time.[21][22]

-

Materials: HEK293 cells transfected with TRPV1, calcium-sensitive fluorescent dye, balanced salt solution, test compound (PEA), known TRPV1 agonist (e.g., capsaicin), 96-well plate, fluorescence microscope or plate reader with kinetic reading capabilities.[21][22]

-

Procedure:

-

Plate TRPV1-expressing cells in a 96-well plate.[34]

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence readings.

-

Add the test compound (PEA) or a control agonist to the wells.

-

Immediately begin recording the fluorescence intensity over time.[34]

-

Analyze the change in fluorescence to determine the extent of TRPV1 channel activation.

-

Conclusion